5,7-Dimethyl-1H-indole
Overview
Description
5,7-Dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The addition of methyl groups at the 5 and 7 positions of the indole ring can influence the compound’s chemical properties and biological activities.
Mechanism of Action
Target of Action
5,7-Dimethyl-1H-indole, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to these receptors . This broad-spectrum interaction makes indole derivatives valuable for developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes and functions.
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication . Additionally, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is an example of a natural compound containing an indole nucleus
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects
Biochemical Analysis
Biochemical Properties
5,7-Dimethyl-1H-indole, like other indole derivatives, has been found to interact with multiple receptors, contributing to its broad-spectrum biological activities . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been found to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, contributing to its broad range of biological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can also affect its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-1H-indole can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Leimgruber-Batcho indole synthesis, which uses o-nitrotoluene and ethyl glyoxalate as starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure minimal by-products and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethyl-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed:
Oxidation: Indole-2,3-diones
Reduction: Reduced indole derivatives
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Scientific Research Applications
5,7-Dimethyl-1H-indole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
3-Methylindole: Another methylated indole derivative with distinct chemical properties and biological activities.
5-Methoxyindole: A methoxy-substituted indole with unique pharmacological effects.
Uniqueness of 5,7-Dimethyl-1H-indole: The presence of methyl groups at the 5 and 7 positions of the indole ring imparts unique chemical and biological properties to this compound. These modifications can enhance its stability, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5,7-dimethyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-5-8(2)10-9(6-7)3-4-11-10/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHNMQQXLMOZKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343385 | |
Record name | 5,7-Dimethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54020-53-0 | |
Record name | 5,7-Dimethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5,7-Dimethyl-1H-indole-2,3-dione having four molecules in its asymmetric unit?
A1: The fact that this compound-2,3-dione crystallizes with four molecules in the asymmetric unit [] suggests that these molecules can pack in a variety of ways within the crystal lattice. This information, along with details about the hydrogen bonding patterns, can be valuable for understanding the compound's physical properties, such as solubility and melting point.
Q2: How does the planarity of the this compound-2,3-dione molecule relate to its crystal structure?
A2: The abstract highlights that the molecules of this compound-2,3-dione are nearly planar []. This planarity likely influences how the molecules stack and interact within the crystal lattice, contributing to the overall stability and arrangement observed in the crystal structure.
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